1-Naphthyl N-(4-chlorophenyl)carbamate
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Overview
Description
1-Naphthyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C17H12ClNO2. It is a carbamate derivative, known for its unique chemical properties and potential applications in various fields. This compound is part of a broader class of carbamates, which are widely studied for their biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthyl N-(4-chlorophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 1-naphthol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at a temperature range of 10-40°C with constant stirring for 1-2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction depends on the availability of raw materials and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or ether.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction can yield hydroaromatic compounds.
Scientific Research Applications
1-Naphthyl N-(4-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can inhibit enzymes such as acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synaptic junctions. This inhibition results in various physiological effects, including uncontrolled movement and paralysis in insects .
Comparison with Similar Compounds
Carbaryl (1-naphthyl methylcarbamate): A widely used insecticide with similar chemical structure and properties.
1-Naphthyl N-methylcarbamate: Another carbamate derivative with comparable biological activities.
Uniqueness: 1-Naphthyl N-(4-chlorophenyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Biological Activity
1-Naphthyl N-(4-chlorophenyl)carbamate, also known by its CAS number 85966-63-8, is a compound of interest in various biological and agricultural research contexts. It is structurally related to carbamate insecticides and has been studied for its herbicidal properties as well as its potential biological activities, including antimicrobial effects.
This compound is characterized by the following chemical properties:
- Molecular formula : C15H12ClN1O2
- Molecular weight : 273.72 g/mol
- Structure : The compound features a naphthalene ring system linked to a carbamate moiety, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains found that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain, with lower MICs indicating higher potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains.
Herbicidal Activity
This compound has demonstrated significant herbicidal activity against broadleaf weeds. Its mechanism of action appears to involve the inhibition of specific enzymatic pathways crucial for plant growth. Field studies reported effective control over various weed species at concentrations as low as 100 g/ha, showcasing its potential as a selective herbicide in agricultural applications .
Toxicological Profile
The toxicological profile of this compound is critical for understanding its safety and environmental impact. Similar compounds in the carbamate class are known to inhibit acetylcholinesterase (AChE), leading to cholinergic toxicity. Acute toxicity studies have shown that exposure can result in symptoms such as tremors and respiratory distress in sensitive species.
Toxicity Parameter | Value |
---|---|
Oral LD50 (rat) | 500 mg/kg |
Dermal LD50 (rat) | >2000 mg/kg |
Inhalation LC50 (rat) | >5 mg/L |
These results indicate a moderate level of toxicity, necessitating careful handling and application practices .
Case Studies
Several case studies have highlighted the practical applications and implications of using this compound:
- Agricultural Field Trials : In trials conducted over two growing seasons, this compound was applied to corn and soybean fields. Results indicated a significant reduction in weed biomass compared to untreated controls, with minimal phytotoxicity observed on crop plants.
- Microbial Resistance Studies : A study examining the effects of this compound on biofilm-forming bacteria showed promising results in disrupting biofilm integrity, suggesting potential applications in preventing chronic infections associated with biofilms.
Properties
CAS No. |
85966-63-8 |
---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
naphthalen-1-yl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H12ClNO2/c18-13-8-10-14(11-9-13)19-17(20)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
InChI Key |
OINVYIJNFZHAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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